2-methoxyethyl 1-benzyl-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
2-methoxyethyl 1-benzyl-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.19473662 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Pathways and Derivatives
The exploration of pyrimidine derivatives has led to the development of various compounds with potential biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showcasing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2), highlighting their potential therapeutic value (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antibacterial and Antiviral Properties
Pyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms, indicating their potential as antibacterial agents. Certain derivatives outperformed the standard drug metronidazole in some cases, underscoring their efficacy against specific bacterial strains (B. Roth et al., 1989). Additionally, specific 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of retrovirus replication, offering insights into potential antiviral therapies (D. Hocková et al., 2003).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of various pyrimidine derivatives have been a focus of research, aiming to understand their chemical behavior and potential applications. Studies include the synthesis of novel dihydropyrimidines and their crystal structure analysis, providing foundational knowledge for future drug development efforts (N. Begum, D. E. Vasundhara, 2009).
Properties
IUPAC Name |
2-methoxyethyl 3-benzyl-6-(2,3-dimethoxyphenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-16-20(23(27)32-14-13-29-2)21(18-11-8-12-19(30-3)22(18)31-4)25-24(28)26(16)15-17-9-6-5-7-10-17/h5-12,21H,13-15H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMBPFBSKIWBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=C(C(=CC=C3)OC)OC)C(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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